molecular formula C12H12N2O B187280 N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine CAS No. 91391-94-5

N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine

Cat. No.: B187280
CAS No.: 91391-94-5
M. Wt: 200.24 g/mol
InChI Key: KQJSIMCYBGAJEF-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime is a chemical compound with the molecular formula C12H11NO It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at reflux temperature for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime can undergo several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.

    Industry: It can be used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydrocarbazole
  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one
  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSIMCYBGAJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 2
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 3
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 4
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 5
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Reactant of Route 6
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine

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